Iodocopper
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Overview
Description
Synthesis Analysis
Iodocopper compounds are synthesized through various methods, including the reaction of copper(I) iodide with specific ligands in anhydrous conditions, leading to complexes like bis(μ-iodo)bis[(−)-sparteine]dicopper ([CuI{(-)-spa}]2) and other dicopper(I) complexes with tailored properties for catalysis and organic synthesis (Satyanarayana et al., 2011) (Pavlova et al., 2006).
Molecular Structure Analysis
The molecular structures of iodocopper complexes reveal diverse geometries and coordination environments. For instance, dicopper(II) complexes exhibit tetrahedral and square-pyramidal geometries, facilitated by ligands and bridging iodides, contributing to their functional diversity in reactions and material properties (Hazra et al., 2009).
Chemical Reactions and Properties
Iodocopper compounds participate in various chemical reactions, including O-arylation and O-alkylation, N-arylation of nitrogen heterocycles, and iodo-cycloisomerization. These reactions leverage the unique properties of iodocopper complexes, such as their ability to catalyze reactions under mild conditions, showcasing their versatility in organic synthesis (Satyanarayana et al., 2011) (Maheswaran et al., 2008).
Physical Properties Analysis
The physical properties of iodocopper complexes, such as their crystalline structures, solubility, and stability, are crucial for their application in catalysis and materials science. Studies on these complexes often emphasize the importance of molecular design and synthesis conditions on their physical properties, enabling the targeted application in various domains (Graziani et al., 1971).
Chemical Properties Analysis
Chemically, iodocopper compounds exhibit a range of reactivities, from facilitating oxidation reactions to engaging in complex formation with ligands. Their reactivity is influenced by the electronic properties of the iodine and copper atoms, as well as the ligands present in the complex. This versatility is highlighted in their use in organic synthesis, where they act as catalysts or reactants in a variety of transformations (Togo & Iida, 2006).
Scientific Research Applications
Synthesis of Prostaglandins : Iodocopper is used in synthesizing prostaglandin models and prostaglandins by conjugate addition with cyclic and acyclic enones. This application was detailed in the study titled "Synthesis of prostaglandin models and prostaglandins by conjugate addition of a functionalized organocopper reagent" by Kluge, Untch, and Fried (1972) in the Journal of the American Chemical Society (Kluge, Untch, & Fried, 1972).
Catalyst for O-arylation and O-alkylation : Bis(μ-iodo)bis[(−)-sparteine]dicopper, a variant of iodocopper, serves as a versatile catalyst for direct O-arylation and O-alkylation of phenols and aliphatic alcohols with haloarenes. This was explored in the paper "Bis(μ-iodo)bis[(−)-sparteine]dicopper: A Versatile Catalyst for Direct O-Arylation and O-Alkylation of Phenols and Aliphatic Alcohols with Haloarenes" by Satyanarayana et al. (2011) in the Bulletin of the Chemical Society of Japan (Satyanarayana et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
iodocopper |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.HI/h;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXDOTMGLUJQCM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu]I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Iodocopper | |
CAS RN |
7681-65-4 |
Source
|
Record name | Cuprous iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7681-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper(I) iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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